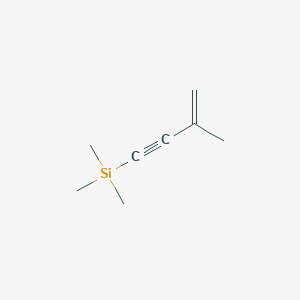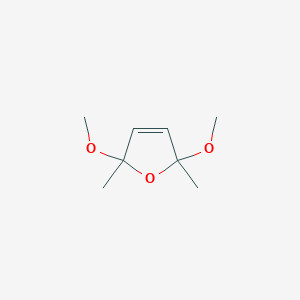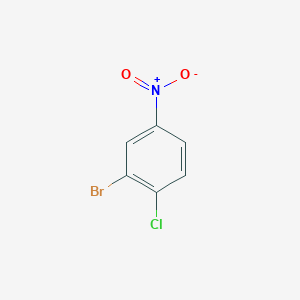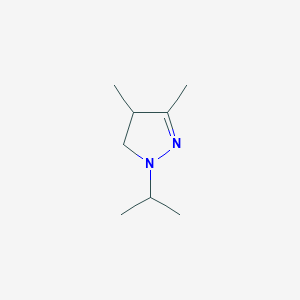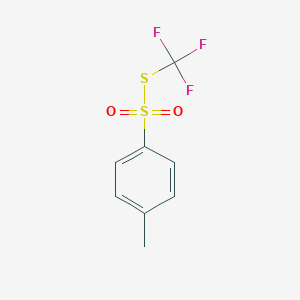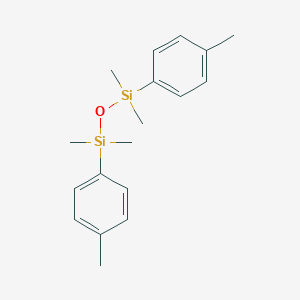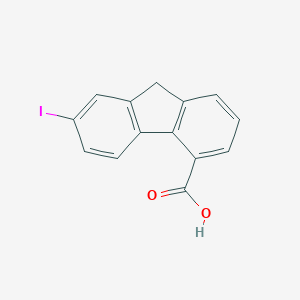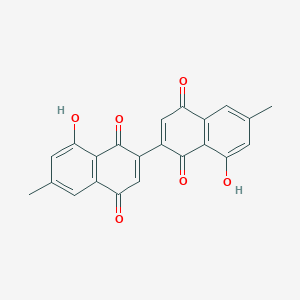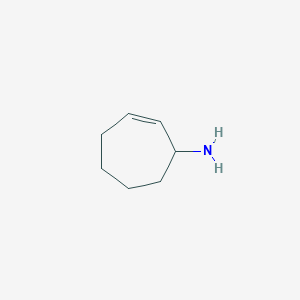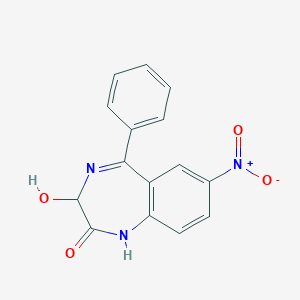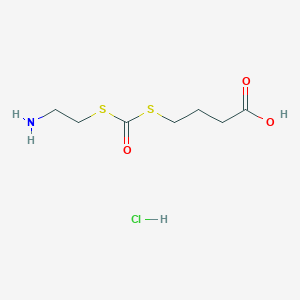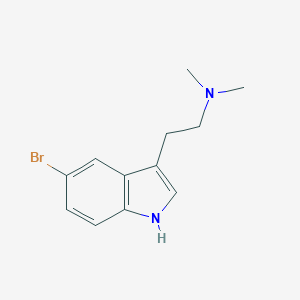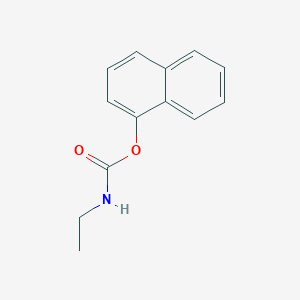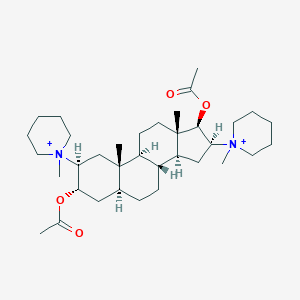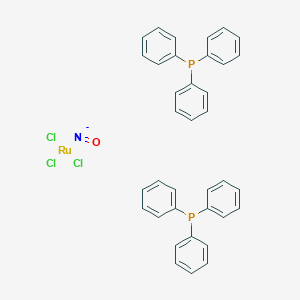
Trichloronitrosylbis(triphenylphosphine)ruthenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloronitrosylbis(triphenylphosphine)ruthenium was first synthesized in the 1960s by J. Chatt and R. D. Pepinsky. It is a red-orange crystalline solid that is soluble in common organic solvents. This compound has a square planar geometry and contains a nitrosyl ligand, which is responsible for its unique properties.
作用机制
The mechanism of action of trichloronitrosylbis(triphenylphosphine)ruthenium is complex and varies depending on the specific application. In catalysis, this compound acts as a Lewis acid, coordinating with the substrate to facilitate the reaction. In electrochemistry, trichloronitrosylbis(triphenylphosphine)ruthenium undergoes reversible oxidation and reduction reactions, allowing it to act as an electron transfer mediator. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells by inhibiting DNA synthesis and inducing oxidative stress.
生化和生理效应
Trichloronitrosylbis(triphenylphosphine)ruthenium has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. In addition, trichloronitrosylbis(triphenylphosphine)ruthenium has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
Trichloronitrosylbis(triphenylphosphine)ruthenium has several advantages for use in lab experiments. It is relatively stable and can be easily synthesized from commercially available reagents. In addition, its unique properties make it a versatile compound for use in a variety of applications. However, trichloronitrosylbis(triphenylphosphine)ruthenium is also toxic and must be handled with care. Its potential medicinal properties have not been extensively studied in vivo, and further research is needed to fully understand its potential as a therapeutic agent.
未来方向
There are several potential future directions for the study of trichloronitrosylbis(triphenylphosphine)ruthenium. One area of interest is the development of new catalytic applications for this compound. In addition, further research is needed to fully understand its potential medicinal properties, including its ability to inhibit cancer cell growth and its antioxidant properties. Finally, the development of new synthetic methods for trichloronitrosylbis(triphenylphosphine)ruthenium could lead to more efficient and cost-effective production of this compound.
合成方法
Trichloronitrosylbis(triphenylphosphine)ruthenium can be synthesized by reacting ruthenium trichloride with sodium nitrite and triphenylphosphine in the presence of a reducing agent such as zinc dust. The reaction proceeds via the formation of an intermediate ruthenium nitrosyl complex, which is then converted to the final product by the addition of triphenylphosphine.
科学研究应用
Trichloronitrosylbis(triphenylphosphine)ruthenium has been extensively studied in scientific research applications. It has been used as a catalyst in various organic transformations, including hydrogenation, dehydrogenation, and isomerization reactions. This compound has also been used in electrochemical studies, where it has been shown to exhibit unique redox properties. In addition, trichloronitrosylbis(triphenylphosphine)ruthenium has been investigated for its potential medicinal properties, including its ability to inhibit the growth of cancer cells.
属性
CAS 编号 |
15349-78-7 |
|---|---|
产品名称 |
Trichloronitrosylbis(triphenylphosphine)ruthenium |
分子式 |
C36H30Cl3NOP2Ru- |
分子量 |
762 g/mol |
IUPAC 名称 |
azanylidyneoxidanium;ruthenium(2+);triphenylphosphane;trichloride |
InChI |
InChI=1S/2C18H15P.3ClH.NO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;1-2;/h2*1-15H;3*1H;;/q;;;;;+1;+2/p-3 |
InChI 键 |
KMULZBPDTDZSLV-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.N#[O+].[Cl-].[Cl-].[Cl-].[Ru+2] |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.N#[O+].[Cl-].[Cl-].[Cl-].[Ru+2] |
其他 CAS 编号 |
15349-78-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



